4-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a synthetic organic compound that incorporates a 2,4-dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in dry acetone.
Acylation: The 2,4-dichlorophenoxyacetic acid is then acylated with a suitable acylating agent to form the corresponding acyl derivative.
Pyrazole Formation: The acyl derivative is reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Butanoic Acid Addition: Finally, the pyrazole derivative is reacted with butanoic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butanoic Acid: Another compound with a similar backbone but different functional groups.
Uniqueness
4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its combination of a pyrazole ring and a butanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H15Cl2N3O4 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C15H15Cl2N3O4/c16-10-3-4-13(12(17)6-10)24-9-14(21)19-11-7-18-20(8-11)5-1-2-15(22)23/h3-4,6-8H,1-2,5,9H2,(H,19,21)(H,22,23) |
InChI Key |
OZLYBMNQMHHJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
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